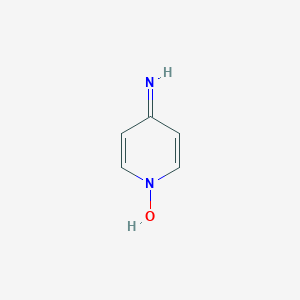

4-Aminopyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-1-3-7(8)4-2-5/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQWWHFNDOUAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902506 | |

| Record name | Pyridin-4-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-75-9 | |

| Record name | Phillips 1863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridin-4-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-amine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDIN-4-AMINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9GNO5VMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-Aminopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Aminopyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, purification protocols, and presents quantitative data to support researchers in their laboratory work.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both an amino group and an N-oxide functional group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic manipulation of these functional groups allows for the development of novel compounds with potential therapeutic applications. This guide focuses on the practical aspects of its preparation and purification, providing detailed methodologies for two primary synthetic pathways.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two distinct routes: the selective reduction of a nitro precursor or the direct oxidation of 4-aminopyridine.

Route 1: Selective Reduction of 4-Nitropyridine 1-oxide

This widely employed two-step method involves the initial synthesis of 4-nitropyridine 1-oxide followed by the selective reduction of the nitro group.

Step 1: Synthesis of 4-Nitropyridine 1-oxide

The precursor, 4-nitropyridine 1-oxide, is synthesized via the nitration of pyridine-N-oxide.

Experimental Protocol: Nitration of Pyridine-N-oxide

-

Materials:

-

Pyridine-N-oxide (1.0 eq)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Acetone

-

-

Procedure:

-

Prepare the nitrating acid by slowly adding concentrated H₂SO₄ (e.g., 30 mL) to fuming HNO₃ (e.g., 12 mL) in an ice bath.

-

In a separate flask, heat pyridine-N-oxide (e.g., 9.51 g, 100 mmol) to 60°C.

-

Add the nitrating acid dropwise to the heated pyridine-N-oxide. The temperature will initially drop.

-

After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Carefully neutralize the mixture with a saturated Na₂CO₃ solution until a pH of 7-8 is reached, leading to the precipitation of a yellow solid.

-

Collect the solid by filtration.

-

To the crude product, add acetone to dissolve the 4-nitropyridine 1-oxide, leaving behind insoluble inorganic salts.

-

Filter the mixture and evaporate the acetone from the filtrate to obtain the product.

-

The product can be further purified by recrystallization from acetone if necessary.

-

-

Quantitative Data: A reported yield for this reaction is approximately 42%.[1]

Step 2: Selective Reduction of 4-Nitropyridine 1-oxide

The selective reduction of the nitro group in the presence of the N-oxide is crucial. Catalytic hydrogenation is a preferred method for this transformation. While specific protocols for the selective reduction of 4-nitropyridine 1-oxide to this compound are not abundantly detailed in publicly available literature, the general principle involves using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions must be carefully controlled to prevent the reduction of the N-oxide functionality.

Another reported method involves the use of iron in mineral acids. However, this method can lead to a mixture of products, including the desired this compound and the fully reduced 4-aminopyridine.[1] Careful optimization of reaction conditions would be necessary to favor the formation of the N-oxide product.

Illustrative Workflow for Synthesis via Reduction

Caption: Synthesis of this compound via the reduction route.

Route 2: Direct Oxidation of 4-Aminopyridine

A more direct approach is the oxidation of the nitrogen atom of the pyridine ring in 4-aminopyridine. This is typically achieved using a peroxy acid.

Experimental Protocol: Direct Oxidation with Hydrogen Peroxide and Acetic Acid

-

Materials:

-

4-Aminopyridine (1.0 eq)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (H₂O₂) solution

-

-

Procedure:

-

Dissolve 4-aminopyridine in glacial acetic acid.

-

Add hydrogen peroxide solution to the mixture.

-

Heat the reaction mixture, for example, at 70-80°C for several hours.

-

After the reaction is complete, the mixture is typically concentrated under vacuum.

-

The residue is then worked up, which may involve neutralization and extraction to isolate the crude product.

-

-

Quantitative Data: Detailed quantitative data for this specific reaction is not readily available in the searched literature, and optimization of reaction conditions would be required to achieve good yields. One study on the stability of 4-aminopyridine showed that oxidation with hydrogen peroxide resulted in nearly 50% degradation of the parent compound after 121 hours, indicating that the reaction occurs but may require careful control to maximize the yield of the N-oxide.[2]

Illustrative Workflow for Synthesis via Direct Oxidation

Caption: Synthesis of this compound via direct oxidation.

Purification of this compound

The purification of this compound is critical to obtain a product of high purity suitable for subsequent applications. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Experimental Protocol: Recrystallization

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can be used to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

-

Solvent Selection: For aminopyridines and their N-oxides, polar solvents are generally suitable. Ethanol is a commonly used solvent for the recrystallization of similar compounds. A mixed solvent system, such as ethanol-ether, may also be effective. The ideal solvent or solvent system should be determined empirically for optimal results.

Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is the method of choice.

Experimental Protocol: Silica Gel Column Chromatography

-

Materials:

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA) or Ammonia solution (optional, to prevent tailing)

-

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity. A gradient of methanol in dichloromethane is commonly used for polar compounds. For example, starting with 100% DCM and gradually increasing the methanol content (e.g., to a final concentration of 5-10% methanol in DCM).

-

Due to the basic nature of the amino group, peak tailing on the acidic silica gel can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or aqueous ammonia can be added to the mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

Illustrative Workflow for Purification

Caption: General purification workflow for this compound.

Data Presentation

The following table summarizes the quantitative data gathered from the literature for the synthesis of this compound and its precursor.

| Reaction Step | Starting Material | Reagents | Product | Reported Yield (%) | Reference |

| Nitration | Pyridine-N-oxide | fuming HNO₃, conc. H₂SO₄ | 4-Nitropyridine 1-oxide | 42 | [1] |

| Reduction | 4-Nitropyridine 1-oxide | Fe, mineral acid | 4-Aminopyridine | 80-90 | [1] |

Note: The yield for the reduction step refers to the formation of 4-aminopyridine, with this compound being a reported by-product. The selective synthesis of this compound via this route would require optimization.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts will be influenced by the presence of both the amino and N-oxide groups. While a specific spectrum for this compound was not found in the search results, related pyridine N-oxide derivatives show characteristic shifts that can be used for comparison.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing aminopyridines.[2][4]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

Conclusion

This technical guide has outlined the primary synthetic routes and purification strategies for this compound. The reduction of 4-nitropyridine 1-oxide is a well-documented pathway to the aminopyridine scaffold, although careful control of the reaction conditions is necessary to selectively yield the N-oxide. The direct oxidation of 4-aminopyridine presents a more atom-economical approach, though further optimization is likely required to achieve high yields. Standard purification techniques such as recrystallization and column chromatography are effective in obtaining the final product with high purity. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

4-Aminopyridine 1-oxide: A Technical Guide to its Presumed Mechanism of Action

Executive Summary: 4-Aminopyridine 1-oxide is a derivative of the well-researched potassium channel blocker, 4-aminopyridine (4-AP). While direct experimental data on the mechanism of action of this compound is limited in publicly available literature, its structural similarity to 4-AP strongly suggests a comparable pharmacological profile. This guide synthesizes the extensive research on 4-aminopyridine to provide a detailed, inferred understanding of the core mechanism of action of this compound. The primary mode of action is believed to be the blockade of voltage-gated potassium (K+) channels, which leads to a prolongation of the action potential, enhanced neurotransmitter release, and improved nerve impulse conduction. This document is intended for researchers, scientists, and drug development professionals.

Inferred Core Mechanism of Action: Potassium Channel Blockade

The principal mechanism of action of 4-aminopyridine, and by extension this compound, is the non-selective blockade of voltage-gated potassium channels.[1][2][3][4] These channels are crucial for repolarizing the neuronal membrane following an action potential. By inhibiting these channels, the efflux of potassium ions is reduced, leading to a prolonged depolarization phase of the action potential.[5] This extended depolarization has significant downstream effects on neuronal function.

Impact on Neuronal Excitability and Conduction

In healthy myelinated axons, voltage-gated potassium channels are concentrated at the nodes of Ranvier.[6] However, in demyelinated axons, these channels can become exposed along the internodal regions. The resulting increase in potassium conductance can lead to a failure of action potential propagation.[2][6]

4-aminopyridine blocks these exposed potassium channels, thereby increasing the likelihood of successful action potential conduction through demyelinated segments of the axon.[2][6] This is the primary basis for its therapeutic use in conditions such as multiple sclerosis.[2]

Enhancement of Neurotransmitter Release

The prolonged action potential caused by potassium channel blockade leads to an increased influx of calcium (Ca2+) ions through voltage-gated calcium channels at the presynaptic terminal.[5] This elevated intracellular calcium concentration enhances the release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[5] This effect is also thought to contribute to its clinical efficacy.

Quantitative Data on 4-Aminopyridine Activity

The following tables summarize the quantitative data available for 4-aminopyridine's interaction with various ion channels. This data is critical for understanding its potency and selectivity.

| Target Channel | Cell Type | IC50 / Kd | Reference |

| Kv1.1 | CHO cells | 170 µM (IC50) | [3][4] |

| Kv1.2 | CHO cells | 230 µM (IC50) | [3][4] |

| Delayed Rectifier K+ Channels | Murine B lymphocytes | 3.1 mM (Kd, peak current, first pulse) | [7][8] |

| Delayed Rectifier K+ Channels | Murine B lymphocytes | 120 µM (Kd, peak current, subsequent pulses) | [7] |

Key Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound, based on the known effects of 4-aminopyridine.

References

- 1. mdpi.org [mdpi.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 5. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. This compound|CAS 3535-75-9|RUO [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4-Aminopyridine 1-oxide: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopyridine 1-oxide, a pyridine derivative of significant interest in synthetic chemistry and with emerging biological applications. While historically overshadowed by its well-known parent compound, 4-aminopyridine (4-AP), this N-oxide is gaining recognition as a valuable synthetic intermediate and a molecule with its own distinct bioactivity. This document details the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and current understanding of its mechanism of action. Particular emphasis is placed on providing structured data, experimental reproducibility, and visual representations of key chemical and biological pathways to serve as a practical resource for the scientific community.

Introduction

This compound is a heterocyclic organic compound and a derivative of 4-aminopyridine. The introduction of an N-oxide functional group to the pyridine ring significantly alters the electronic properties and reactivity of the molecule, offering unique opportunities for chemical synthesis and derivatization. Although the parent compound, 4-aminopyridine, has been extensively studied for its role as a potassium channel blocker, the N-oxide derivative has a less defined, yet emerging, profile.[1] This guide aims to consolidate the existing knowledge on this compound, providing a foundational resource for researchers exploring its potential in medicinal chemistry, materials science, and other advanced scientific fields.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry in the mid-20th century. While a definitive "discovery" paper solely focused on this compound is not readily apparent in historical literature, its existence was established through studies on the synthesis and reactivity of 4-aminopyridine and its precursors.

Early research into the synthesis of 4-aminopyridine often involved the reduction of 4-nitropyridine 1-oxide. During these reduction processes, particularly when using reagents like iron in the presence of mineral acids, this compound was identified as a by-product.[2] This indicates that the compound was likely first isolated and characterized in the context of optimizing the synthesis of 4-aminopyridine.

The direct oxidation of 4-aminopyridine to its N-oxide also represents a key synthetic route and a part of its historical chemical exploration.[1] The development of methods for the N-oxidation of pyridines, pioneered by chemists like Ochiai and den Hertog, provided the chemical foundation for the intentional synthesis of compounds like this compound. While not the primary focus of these early investigations, the synthesis and characterization of such N-oxides were crucial steps in understanding the reactivity of the pyridine ring system.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [3][4][5] |

| Molecular Weight | 110.11 g/mol | [3][4][5] |

| Appearance | Slightly Yellow Powder / White, crystalline solid | [3][6] |

| Purity | Min. 95% | [3] |

| Solubility | Soluble in water and alcohol. | [3][6] |

| CAS Number | 3535-75-9 | [3][4][5] |

Note: Some properties like melting point, boiling point, and pKa are not consistently reported in the literature specifically for this compound and are often conflated with data for 4-aminopyridine. Further experimental characterization is required for definitive values.

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes. The following sections provide detailed methodologies for these key experiments.

Synthesis via Direct Oxidation of 4-Aminopyridine

This method involves the direct N-oxidation of the pyridine ring of 4-aminopyridine.

Protocol:

-

Dissolution: Dissolve 4-aminopyridine in a suitable solvent such as acetic acid or a mixture of acetic acid and hydrogen peroxide.

-

Oxidation: Add an oxidizing agent, typically hydrogen peroxide (30%), dropwise to the solution while maintaining the temperature between 70-80°C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base, such as sodium carbonate, until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous solution with an organic solvent like chloroform or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis via Reduction of 4-Nitropyridine 1-oxide

This method yields this compound as a by-product during the synthesis of 4-aminopyridine. By modifying the reaction conditions, the yield of the N-oxide can be controlled.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitropyridine 1-oxide and a reducing agent such as iron powder.

-

Acid Addition: Add a mineral acid, for example, a 25-30% aqueous solution of sulfuric acid or hydrochloric acid, to the flask.[2]

-

Reduction: Heat the mixture to reflux and maintain for several hours. The reaction with sulfuric acid is reported to be slower but can provide a better yield of the desired aminopyridine.[2]

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with a base like sodium carbonate.

-

Filtration and Extraction: Filter the mixture to remove iron salts. The filtrate is then extracted with an organic solvent such as ethyl acetate.[2]

-

Isolation of By-product: this compound, being one of the by-products along with 4-aminopyridine, 4-pyridone, and 4,4'-azopyridine, can be separated from the main product and other by-products through chromatographic techniques.[2]

Mechanism of Action and Biological Activity

The biological activity of this compound is an area of growing interest. While its parent compound, 4-aminopyridine, is a known potassium channel blocker, the mechanism of action for the N-oxide is not as well-characterized.

A recent study investigated the antibacterial activity of synthesized this compound. The study found that at a concentration of 100µg/ml, the compound exhibited substantial antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7] The activity was reportedly less potent than the standard antibiotic gentamycin.[7] The exact mechanism of this antibacterial action has not been fully elucidated but may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymatic processes.

The presence of the N-oxide group can influence the molecule's polarity and its ability to participate in hydrogen bonding, which may lead to different interactions with biological targets compared to 4-aminopyridine. Further research is necessary to fully understand the molecular targets and signaling pathways affected by this compound.

Visualizations

Chemical Synthesis Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis.

Conclusion

This compound represents a molecule with a rich, albeit not fully delineated, history and promising future applications. Its role as a synthetic intermediate is well-established, and emerging research into its biological activities suggests potential for new discoveries. This technical guide has consolidated the available information on its discovery, properties, and synthesis to provide a valuable resource for the scientific community. Further in-depth studies are warranted to fully elucidate its mechanism of action and explore its potential in drug development and other scientific disciplines.

References

- 1. This compound|CAS 3535-75-9|RUO [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Aminopyridine N-oxide | CymitQuimica [cymitquimica.com]

- 4. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility of 4-Aminopyridine 1-Oxide: A Technical Guide

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of 4-Aminopyridine 1-oxide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines a comprehensive experimental protocol for solubility determination, and provides key chemical properties for this compound.

Introduction

This compound is a chemical derivative of 4-aminopyridine (4-AP), a compound known for its role as a potassium channel blocker. As a specialized building block in organic synthesis and material science, understanding its solubility is fundamental for its application in research and development. Accurate solubility data is critical for designing experiments, preparing stock solutions, and developing formulations. This guide addresses the current knowledge on the solubility of this compound in DMSO and water.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Pyridinamine 1-oxide, NSC 351983 | [3] |

| CAS Number | 3535-75-9 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | Slightly Yellow Powder / White, crystalline solid | [3] |

| Storage | Store at 2°C - 8°C | [3] |

Solubility Data

This compound

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | Data not available | Soluble | [3] |

| DMSO | Data not available | No data available | |

| Alcohol | Data not available | Soluble | [3] |

Contextual Data: 4-Aminopyridine (Parent Compound)

For context and comparison, the following table summarizes the solubility of the parent compound, 4-Aminopyridine (CAS: 504-24-5). It is crucial to note that these values are for the parent compound and not for this compound. The N-oxide functional group can significantly alter the physicochemical properties, including solubility.

| Solvent | Reported Solubility | Source(s) |

| Water | 50 mg/mL (with heat) | [4] |

| 83 g/L | [5] | |

| 112 g/L (at 20°C) | [6][7] | |

| DMSO | ~30 mg/mL | [8] |

| PBS (pH 7.2) | ~30 mg/mL | [8] |

| Ethanol | Very soluble | [6] |

Experimental Protocol: Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a solvent of interest, such as water or DMSO. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute in the supernatant.

Materials

-

This compound

-

Solvent of interest (e.g., DMSO, deionized water)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Pipettes and tips

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly more than what is expected to dissolve is recommended to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid. This separates the solid phase from the saturated liquid phase.

-

Supernatant Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant aliquot with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated in the diagram below.

Caption: Workflow for experimental solubility determination.

References

- 1. 4-Aminopyridine N-Oxide | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Aminopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine 1-oxide is a heterocyclic organic compound that has garnered interest within the scientific community due to its structural relationship to 4-aminopyridine, a well-known potassium channel blocker used in the treatment of some neurological conditions.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The guide details the compound's properties, methods for its synthesis and analysis, and its known reactivity, supported by experimental data and protocols.

Physicochemical Properties

This compound is a derivative of 4-aminopyridine, characterized by the presence of an N-oxide functional group. This modification significantly influences its physical and chemical properties compared to the parent compound. It is typically found as a slightly yellow or white crystalline solid and is known to be soluble in water and alcohol.[2][3]

Core Physical and Chemical Data

Below is a summary of the key physicochemical properties for both this compound and its parent compound, 4-aminopyridine, for comparative analysis.

| Property | This compound | 4-Aminopyridine |

| Molecular Formula | C₅H₆N₂O[4] | C₅H₆N₂[5] |

| Molecular Weight | 110.11 g/mol [4] | 94.11 g/mol [5] |

| CAS Number | 3535-75-9[4] | 504-24-5[5] |

| Appearance | Slightly yellow or white crystalline solid[2][3] | White crystalline material with no odor[6] |

| Melting Point | 229 °C[7] | 155-158 °C[5] |

| Boiling Point | 218 °C at 760 mmHg[7] | 273 °C[5] |

| Solubility in Water | Soluble | 83 g/L[8] or 112 g/L at 20°C[9] |

| pKa | Not available | 9.17[10] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most commonly via the oxidation of 4-aminopyridine or as a by-product in the reduction of 4-nitropyridine-N-oxide.[11]

Synthesis Workflow

References

- 1. This compound|CAS 3535-75-9|RUO [benchchem.com]

- 2. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]

- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Aminopyridine 1-oxide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound. This compound is a derivative of the well-known potassium channel blocker 4-aminopyridine and is of interest to researchers in medicinal chemistry and drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₆N₂O | [1][2][3][4] |

| Molecular Weight | 110.11 g/mol | [1][2][3][4] |

| CAS Number | 3535-75-9 | [1][2] |

| Alternate Names | 4-Pyridinamine 1-Oxide, NSC 351983 | [1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes, primarily involving either the direct oxidation of 4-aminopyridine or as an intermediate in the reduction of a related nitro compound[5]. A common laboratory-scale synthesis involves the reduction of 4-nitropyridine-N-oxide.

Objective: To synthesize 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide, from which 4-aminopyridine-N-oxide is a potential by-product that can be isolated[6].

Materials:

-

4-nitropyridine-N-oxide

-

Iron powder

-

Hydrochloric acid or Sulphuric acid (25-30%)[6]

-

Sodium carbonate

-

Ethyl acetate

-

Ethanol

-

Benzene

Procedure:

-

The reduction of 4-nitropyridine-N-oxide is carried out using iron powder in the presence of an aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)[6].

-

The reaction with iron and hydrochloric acid primarily yields 4-aminopyridine, with 4-aminopyridine-N-oxide as a potential by-product[6]. The use of 25-30% sulfuric acid results in a slower reaction but can lead to a better yield of the desired 4-aminopyridine[6].

-

Following the reduction, the reaction mixture is neutralized with sodium carbonate[6].

-

The product is then isolated from the filtered solution. Two primary methods for isolation can be employed:

-

Method 1: Solvent Extraction. The filtrate is extracted with ethyl acetate. The solvent is then removed to obtain the product[6].

-

Method 2: Concentration and Re-extraction. The filtrate is concentrated using a rotary evaporator. The residue is then extracted with ethanol, followed by evaporation of the ethanol and re-extraction with hot benzene. The final product crystallizes upon cooling[6].

-

Biological Activity and Signaling

While this compound itself is a subject of ongoing research, the biological activities of its parent compound, 4-aminopyridine (4-AP), are well-documented. 4-AP is a broad-spectrum potassium channel blocker used to improve motor function in patients with multiple sclerosis[5][7]. Research has also shown that 4-AP can modulate inflammatory and angiogenic pathways, suggesting potential therapeutic applications in tissue regeneration[8]. Furthermore, this compound has been investigated for its antibacterial properties[9].

The logical workflow for one of the primary synthesis routes of 4-aminopyridine, which can also yield this compound, is depicted below.

Caption: Synthesis pathway from Pyridine to 4-Aminopyridine.

References

- 1. scbt.com [scbt.com]

- 2. 4-Aminopyridine N-oxide | 3535-75-9 | FA17842 | Biosynth [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ::this compound Hydrochloride | CAS NO: 1433-03-0 | SVAK Lifesciences:: [svaklifesciences.com]

- 5. This compound|CAS 3535-75-9|RUO [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Research Applications of 4-Aminopyridine 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine 1-oxide, a derivative of the well-characterized potassium channel blocker 4-aminopyridine, presents a compelling subject for novel research applications. While extensive data exists for its parent compound, 4-aminopyridine, the N-oxide variant remains a comparatively underexplored molecule with significant potential. This technical guide provides a comprehensive overview of the known synthesis, chemical properties, and potential research applications of this compound. Drawing upon the extensive knowledge of 4-aminopyridine's mechanism of action and biological effects, this paper outlines promising avenues for investigation in neuroscience, oncology, and materials science. This guide also includes detailed experimental protocols and quantitative data, primarily derived from studies on 4-aminopyridine, to serve as a foundational resource for researchers embarking on the study of its N-oxide derivative.

Introduction

4-Aminopyridine (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels, a property that has led to its approval for the symptomatic treatment of multiple sclerosis and its investigation in a range of other neurological disorders. The addition of an N-oxide moiety to the 4-aminopyridine scaffold to form this compound alters its physicochemical properties, such as polarity and hydrogen bonding capacity, which may, in turn, influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide explores the potential of this compound as a valuable research tool and a precursor for novel therapeutic agents.

Synthesis and Chemical Properties

This compound can be synthesized from its precursor, 4-nitropyridine N-oxide, through reduction. The electrochemical reduction of 4-nitropyridine-1-oxide has been studied, revealing the formation of 4-hydroxylaminopyridine-1-oxide as an intermediate.[1] Further reduction can yield 4-aminopyridine.[1] Another route involves the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids, which can yield 4-aminopyridine with 4-aminopyridine-N-oxide as a by-product.[2]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3535-75-9 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

Potential Research Applications

The research applications of this compound can be extrapolated from the extensive studies on 4-aminopyridine, with the N-oxide functional group offering opportunities for altered biological activity and novel chemical modifications.

Neuroscience

The primary and most well-documented application of 4-aminopyridine is in the field of neuroscience, owing to its ability to block potassium channels and enhance neuronal excitability and neurotransmitter release.

4-AP is approved for improving walking in patients with multiple sclerosis. Its mechanism involves the blockade of exposed potassium channels in demyelinated axons, which helps to restore action potential conduction. Research into this compound could explore if it exhibits a more favorable therapeutic window, with potentially reduced side effects such as seizures, which are a concern with 4-AP.

Studies have suggested neuroprotective roles for 4-AP. It has been shown to modulate inflammatory responses in microglia, which are implicated in the pathology of Alzheimer's disease. Specifically, 4-AP can attenuate the activation of p38 MAPK and NF-κB signaling pathways induced by amyloid-β. This suggests a potential therapeutic strategy for neuroprotection in Alzheimer's disease pathology. The anti-inflammatory and neuroprotective properties of this compound are a key area for future investigation.

4-AP is widely used to induce seizure-like events in in vitro and in vivo models to study the mechanisms of epilepsy and to screen for new anti-epileptic drugs.[4][5] The N-oxide derivative could be investigated for its potential to create more nuanced or specific seizure models.

Table 2: IC₅₀ Values of 4-Aminopyridine for Voltage-Gated Potassium Channels

| Potassium Channel Subtype | IC₅₀ (µM) | Cell Line | Reference(s) |

| Kv1.1 | 147 | CHO cells | General knowledge |

| Kv1.2 | ~400 | Not specified | [4] |

| Kv1.4 | ~400 | Not specified | [4] |

Oncology

Emerging research has pointed to the role of ion channels in cancer progression. The effect of 4-AP on cancer cells is an area of active investigation. The potential of this compound in this field remains to be explored.

Antibacterial Research

Derivatives of 4-aminopyridine have been synthesized and evaluated for their antibacterial activity. Some derivatives have shown promising activity against various bacterial strains.[6] One study reported that synthesized 4-amino pyridine n-oxide exhibited antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7]

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Concentration | Zone of Inhibition | Reference(s) |

| Escherichia coli | 100 µg/ml | Effective | [7] |

| Pseudomonas aeruginosa | 100 µg/ml | Effective | [7] |

| Bacillus subtilis | 100 µg/ml | Effective | [7] |

| Staphylococcus aureus | 100 µg/ml | Effective | [7] |

Organic Synthesis and Materials Science

This compound can serve as a versatile building block in organic synthesis for the creation of more complex molecules with potential biological activities. The N-oxide group can direct further chemical modifications of the pyridine ring. There is also emerging interest in its use in materials science, for example, in the development of composite materials for electrochemical applications.

Signaling Pathways

The biological effects of 4-aminopyridine are mediated through its interaction with various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.

Modulation of p38 MAPK and NF-κB Signaling

In the context of neuroinflammation, 4-AP has been shown to attenuate the amyloid-β-induced activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent activation of the transcription factor nuclear factor-kappa B (NF-κB). This pathway is a key regulator of the inflammatory response in microglial cells.

Caption: Potential inhibition of the Amyloid-β induced inflammatory cascade in microglia by this compound.

Involvement of ERK1/2 Signaling

In vascular smooth muscle, 4-AP-induced vasoconstriction has been linked to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[8] This suggests that in certain cell types, 4-AP can trigger proliferative or contractile signaling cascades.

Caption: Proposed ERK1/2 signaling pathway involved in this compound-induced pulmonary vasoconstriction.

Experimental Protocols

The following protocols are based on established methods for studying 4-aminopyridine and can be adapted for the investigation of this compound.

Synthesis of 4-Aminopyridine from 4-Nitropyridine N-oxide

This protocol describes the reduction of 4-nitropyridine N-oxide, a precursor to this compound.

Materials:

-

4-Nitropyridine N-oxide

-

Iron powder

-

Hydrochloric acid or Sulfuric acid (25-30%)

-

Sodium carbonate

-

Ethyl acetate

-

Ethanol

-

Benzene

-

Standard laboratory glassware and equipment (reflux condenser, rotary evaporator, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-nitropyridine N-oxide and iron powder in water.

-

Slowly add hydrochloric acid or sulfuric acid to the suspension.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize it with sodium carbonate until the pH is basic.

-

Filter the mixture to remove iron salts.

-

Method A (Extraction with Ethyl Acetate): Extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 4-aminopyridine.[2]

-

Method B (Concentration and Extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol. Evaporate the ethanol and re-extract the residue with hot benzene. Cool the benzene extract to crystallize 4-aminopyridine.[2]

-

The crude product can be further purified by recrystallization.

Caption: Experimental workflow for the synthesis of 4-aminopyridine from 4-nitropyridine N-oxide.

In Vitro Electrophysiology (Patch-Clamp)

This protocol is for studying the effects of this compound on ion channels in cultured cells.

Materials:

-

Cultured cells expressing the ion channel of interest

-

External and internal patch-clamp solutions

-

This compound stock solution

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Prepare external and internal solutions appropriate for isolating the desired ionic currents.

-

Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

-

Establish a gigaohm seal with a single cell under visual guidance.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline ionic currents using appropriate voltage protocols.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the currents in the presence of the compound to determine its effect (e.g., inhibition, activation).

-

Analyze the data to determine parameters such as IC₅₀ values.

Antibacterial Susceptibility Testing (Agar Well Diffusion)

This protocol can be used to assess the antibacterial activity of this compound.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Muller-Hinton agar plates

-

Sterile cork borer

-

This compound stock solution

-

Positive control (e.g., gentamycin) and negative control (solvent)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial inoculum evenly onto the surface of a Muller-Hinton agar plate.

-

Using a sterile cork borer, create wells in the agar.

-

Add a defined volume of different concentrations of the this compound solution, positive control, and negative control to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[7]

Conclusion

This compound represents a promising yet understudied molecule with significant potential for a wide range of research applications. By leveraging the extensive knowledge of its parent compound, 4-aminopyridine, researchers can explore its utility in neuroscience, oncology, and materials science. The altered physicochemical properties conferred by the N-oxide group may lead to a more favorable pharmacological profile, opening up new avenues for drug discovery and development. This technical guide provides a foundational framework to stimulate and guide future research into the multifaceted potential of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and to translate its potential into tangible scientific and clinical advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4-Aminopyridine 1-Oxide: A Technical Guide for Pharmacological Exploration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Aminopyridine 1-oxide, a derivative of the well-characterized potassium channel blocker, 4-aminopyridine (4-AP). While research on this compound as a standalone pharmacological agent is currently limited, this document synthesizes the available information on its chemical properties, synthesis, and known biological activity. To provide a predictive pharmacological context, this guide draws extensive comparisons with its parent compound, 4-aminopyridine, a drug approved for symptomatic treatment in multiple sclerosis. This guide aims to serve as a foundational resource to inform future research and development of this compound and its derivatives.

Introduction

This compound is the N-oxide derivative of 4-aminopyridine, a compound known for its ability to block voltage-gated potassium channels.[1][2] The parent compound, 4-aminopyridine (also known as dalfampridine or fampridine), has been a subject of extensive research and is clinically used to improve walking in patients with multiple sclerosis.[2][3] The addition of an N-oxide group can significantly alter the physicochemical and pharmacological properties of a molecule, potentially affecting its solubility, metabolism, and target interactions. This guide explores the current, albeit limited, understanding of this compound as a pharmacological agent.

Chemical Properties and Synthesis

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | Pyridin-4-amine 1-oxide | [4] |

| Synonyms | 4-Pyridinamine 1-Oxide, NSC 351983 | [4] |

| CAS Number | 3535-75-9 | [4] |

| Molecular Formula | C5H6N2O | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

Synthesis of this compound

This compound can be synthesized through two primary routes: the direct oxidation of 4-aminopyridine or as a by-product in the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide.

Method 1: Direct Oxidation of 4-Aminopyridine

A common method for the synthesis of N-oxides is the direct oxidation of the parent pyridine derivative.

Method 2: By-product of 4-Aminopyridine Synthesis

This compound is also formed as a by-product during the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, for example, using iron in the presence of mineral acids like hydrochloric acid.[5]

Experimental Protocol: Illustrative Synthesis via Reduction of 4-Nitropyridine-N-oxide

The following is a generalized protocol based on the reduction of 4-nitropyridine-N-oxide, where this compound is a potential by-product.

-

Reaction Setup: A reaction vessel is charged with 4-nitropyridine-N-oxide and a solvent (e.g., water or ethanol).

-

Reducing Agent Addition: Iron powder is added to the mixture.

-

Acidification: A mineral acid, such as hydrochloric acid or sulfuric acid, is added portion-wise to initiate the reduction.[5]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified duration.

-

Work-up: The reaction mixture is cooled, and the solid iron salts are removed by filtration.

-

Neutralization and Extraction: The filtrate is neutralized with a base (e.g., sodium carbonate), and the product mixture is extracted with an organic solvent (e.g., ethyl acetate).[5]

-

Isolation of By-product: this compound can be separated from the main product (4-aminopyridine) and other by-products (e.g., 4-pyridone and 4,4'-azopyridine) through chromatographic techniques.[5]

Comparative Pharmacological Profile

Due to the limited specific pharmacological data for this compound, this section provides a comparative overview with the well-studied parent compound, 4-aminopyridine.

Mechanism of Action of 4-Aminopyridine

The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (K+) channels.[1][2] In demyelinated neurons, the exposure of these channels leads to an excessive potassium efflux during an action potential, which can impair signal conduction. By blocking these channels, 4-aminopyridine prolongs the action potential, enhances calcium influx at the presynaptic terminal, and thereby improves neurotransmitter release and restores nerve signal conduction.[6]

It is plausible that this compound may exhibit a similar mechanism of action, though likely with different potency and selectivity. The N-oxide group may alter its ability to bind to the potassium channel pore.

Pharmacodynamics of 4-Aminopyridine

The pharmacological effects of 4-aminopyridine are a direct consequence of its potassium channel blocking activity.

| System | Pharmacodynamic Effect of 4-Aminopyridine |

| Central Nervous System | Increased neuronal excitability, improved nerve conduction in demyelinated neurons, potential for seizures at high doses.[2] |

| Neuromuscular Junction | Increased acetylcholine release, reversal of neuromuscular blockade.[2][3] |

| Cardiovascular System | Hypertensive effects due to influence on the vasomotor center and sympathetic ganglia.[3] |

| Respiratory System | Excitatory effect on respiratory centers.[3] |

Pharmacokinetics of 4-Aminopyridine

| Parameter | Value (for 4-Aminopyridine) | Reference |

| Absorption | Rapidly and completely absorbed from the GI tract. | [2] |

| Distribution | Widely distributed, crosses the blood-brain barrier. | [6] |

| Metabolism | Not extensively metabolized. | [2] |

| Elimination | Primarily excreted unchanged in the urine. | [2] |

| Half-life | Approximately 3-4 hours for immediate-release formulations. | [2] |

The pharmacokinetic profile of this compound has not been reported. The N-oxide moiety is expected to increase the polarity of the molecule, which may decrease its ability to cross the blood-brain barrier and potentially alter its route of elimination.

Known Pharmacological Activity of this compound

To date, the only reported pharmacological activity of this compound is its antibacterial effect.

Antibacterial Activity

A study evaluated the in vitro antibacterial activity of synthesized this compound against several bacterial strains using the agar cup method.[7][8]

Quantitative Data: Zone of Inhibition

| Bacterial Strain | 50 µg/mL | 75 µg/mL | 100 µg/mL |

| Escherichia coli | - | - | > P. aeruginosa |

| Pseudomonas aeruginosa | - | - | > B. subtilis |

| Bacillus subtilis | - | - | > S. aureus |

| Staphylococcus aureus | - | - | - |

| Note: The study indicated a dose-dependent increase in the zone of inhibition, with the 100 µg/mL concentration showing the most significant activity. The activity was less than the standard, gentamycin.[7][8] |

Experimental Protocol: Agar Cup Method for Antibacterial Screening [7][8]

-

Media Preparation: Nutrient agar and Mueller-Hinton agar are prepared and sterilized.

-

Bacterial Culture Preparation: Standardized inoculums of the test bacteria are prepared.

-

Agar Plate Preparation: The molten agar is poured into sterile Petri dishes and allowed to solidify. The bacterial inoculum is then uniformly spread over the agar surface.

-

Cup Boring: A sterile borer is used to create wells or cups in the agar.

-

Test Compound Application: Serially diluted solutions of synthesized this compound (e.g., 50 µg/mL, 75 µg/mL, and 100 µg/mL) are added to the respective cups. A standard antibiotic (e.g., gentamycin) is used as a positive control.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each cup is measured.

Potential Therapeutic Applications (Inferred)

Based on the pharmacology of 4-aminopyridine, potential therapeutic avenues for this compound could be explored, assuming it retains potassium channel blocking activity. These are speculative and require experimental validation.

-

Demyelinating Neurological Disorders: If this compound can modulate neuronal potassium channels, it could have potential in conditions like multiple sclerosis or spinal cord injury. Its altered physicochemical properties might offer a different pharmacokinetic profile, potentially reducing central nervous system side effects if it has lower blood-brain barrier penetration.

-

Neuromuscular Disorders: Its potential to enhance acetylcholine release could be investigated in models of myasthenic syndromes.

Toxicology (Comparative)

The toxicity of 4-aminopyridine is well-documented, with the central nervous system being the primary target. Overdose can lead to hyperexcitability, tremors, and seizures.[2] The genotoxic potential of 4-aminopyridine has been tested and found to be negative.[2] Specific toxicological studies on this compound are not available in the public domain. The introduction of the N-oxide group can sometimes lead to different metabolic pathways and toxicity profiles.

Conclusion and Future Directions

This compound remains a largely uncharacterized derivative of the pharmacologically significant compound, 4-aminopyridine. While its synthesis and a preliminary antibacterial profile have been described, a comprehensive understanding of its pharmacological effects in mammalian systems is lacking.

Future research should focus on:

-

In-depth Pharmacological Screening: Evaluating the activity of this compound on a panel of ion channels, particularly voltage-gated potassium channels, to determine its potency and selectivity compared to 4-aminopyridine.

-

In Vitro and In Vivo Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion profile to understand its potential for systemic and central nervous system effects.

-

Toxicological Evaluation: Conducting acute and chronic toxicity studies to establish its safety profile.

-

Efficacy in Disease Models: Investigating its therapeutic potential in relevant animal models of neurological disorders.

This technical guide highlights the significant opportunities for research into the pharmacological properties of this compound, a compound that may hold unique therapeutic potential.

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. mdpi.org [mdpi.org]

- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsr.net [ijsr.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Aminopyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Aminopyridine 1-oxide, a molecule of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for characterization and analysis.

Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The data presented herein has been compiled from various sources to provide a comprehensive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | 7.8 - 8.2 | Doublet | ~6-8 |

| H-3, H-5 | 6.5 - 6.9 | Doublet | ~6-8 |

| -NH₂ | 5.5 - 6.5 | Broad Singlet | - |

Note: The chemical shifts are typical ranges and can be influenced by the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-4 | 150 - 155 |

| C-2, C-6 | 135 - 140 |

| C-3, C-5 | 110 - 115 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |

| 1640 - 1600 | Strong | C=C stretch (aromatic ring) & N-H bend |

| 1550 - 1450 | Medium | C=N stretch (aromatic ring) |

| 1300 - 1200 | Strong | N-O stretch (N-oxide) |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024-4096 or more, depending on concentration

-

Relaxation Delay: 2-10 seconds

-

Spectral Width: 0-180 ppm

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1]

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.[1]

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.[1]

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis Workflow of 4-Aminopyridine

A common synthetic route to 4-aminopyridine involves the reduction of 4-nitropyridine N-oxide.[2][3] This multi-step process is a key pathway for obtaining the parent amine, which can then be oxidized to the N-oxide.

Caption: Synthesis of 4-Aminopyridine from Pyridine.

Spectroscopic Analysis Workflow

The characterization of this compound relies on a systematic spectroscopic analysis workflow.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Aminopyridine 1-oxide (CAS: 3535-75-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopyridine 1-oxide (CAS: 3535-75-9), a heterocyclic amine and a derivative of the well-known potassium channel blocker, 4-aminopyridine. While research on the parent compound is extensive, this document focuses on the available technical data for its N-oxide metabolite, including its physicochemical properties, synthesis methodologies, and known biological activities. Due to the limited specific research on this compound, this guide also draws contextual information from the extensive data available for 4-aminopyridine, with clear distinctions made between the two compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a white, crystalline solid. It is soluble in water and alcohol.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3535-75-9 | [2][3] |

| Molecular Formula | C₅H₆N₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 229 °C | N/A |

| Boiling Point | 206.4°C (rough estimate) | N/A |

| Density | 1.2111 (rough estimate) | N/A |

| pKa | Not specified | |

| Solubility | Soluble in water and alcohol | [1] |

| Storage | Store at 2°C - 8°C | [2] |

Spectral Data:

-

¹³C NMR, ¹⁷O NMR, Transmission IR, UV-Vis: Available on SpectraBase.[4]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through two primary routes: the direct oxidation of 4-aminopyridine or as a by-product in the reduction of 4-nitropyridine 1-oxide.

Oxidation of 4-Aminopyridine

The direct N-oxidation of 4-aminopyridine presents a straightforward synthetic pathway. This method typically involves the use of oxidizing agents such as peroxy acids (e.g., m-CPBA) or a combination of hydrogen peroxide and acetic acid. The reaction is generally performed under neutral or basic conditions to ensure the availability of the lone pair of electrons on the ring nitrogen for electrophilic attack.

Reduction of 4-Nitropyridine 1-oxide

This compound can also be formed as a by-product during the synthesis of 4-aminopyridine through the reduction of 4-nitropyridine 1-oxide.[5] For instance, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric acid can yield 4-aminopyridine as the main product, with 4-aminopyridine-N-oxide being one of the by-products.[5]

A general three-stage synthesis to produce 4-aminopyridine, which can be adapted for the isolation of this compound, involves the following intermediates: Pyridine -> Pyridine-N-oxide -> 4-Nitropyridine-N-oxide -> 4-Aminopyridine.[5]

Experimental Workflow: Synthesis via Reduction of 4-Nitropyridine 1-oxide

Caption: General workflow for the synthesis of 4-aminopyridine with this compound as a by-product.

Biological Activity and Mechanism of Action

The biological activity and mechanism of action of this compound are not extensively studied. However, its structural similarity to 4-aminopyridine, a well-characterized potassium channel blocker, suggests that it may possess similar pharmacological properties. It is important to note that the following information primarily pertains to 4-aminopyridine and should be considered as a contextual basis for potential research on its N-oxide derivative.

Potassium Channel Blockade (4-Aminopyridine)

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kv) channels.[6] By blocking these channels, it prolongs the action potential duration, which in turn enhances the influx of calcium ions at the presynaptic terminal. This leads to an increased release of neurotransmitters. This mechanism is the basis for its therapeutic use in improving nerve signal conduction in demyelinated axons, such as in multiple sclerosis.[7]

Signaling Pathway: Action of 4-Aminopyridine on Neuronal Synapses

Caption: Simplified signaling pathway of 4-aminopyridine at the presynaptic terminal.

Antibacterial Activity of this compound

A study has evaluated the antibacterial activity of synthesized this compound. The results indicated that it exhibited substantial antibacterial activity against several bacterial strains.

Experimental Protocol: Agar Cup Method for Antibacterial Activity

-

Preparation of Test Solutions: Serially diluted solutions of synthesized 4-amino pyridine n-oxide (50µg/ml, 75µg/ml, and 100µg/ml) are prepared.[8]

-

Inoculation: Petri dishes containing nutrient agar are uniformly spread with the test bacteria.[8]

-

Application: Cups or wells are made in the agar, and the different concentrations of the test solution are added to these cups.[8]

-

Incubation: The plates are incubated for 24 hours at 37°C.[8]

-

Measurement: The zone of inhibition (the area around the cup where bacterial growth is inhibited) is measured and compared with a standard antibiotic (e.g., gentamycin).[8]

Quantitative Data: Antibacterial Activity of this compound

| Bacterial Strain | Activity at 100µg/ml |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Bacillus subtilis | Effective |

| Staphylococcus aureus | Effective |

Note: The study indicated that the activity was less than the standard drug, gentamycin.[8]

Toxicology and Safety Information

There is a significant lack of specific toxicological data for this compound. The information provided below is for the parent compound, 4-aminopyridine, and should be handled with the understanding that the N-oxide derivative may have a different toxicological profile.

4-Aminopyridine (CAS: 504-24-5) Toxicology Data

| Parameter | Value | Species | Route |

| LD50 | 20-29 mg/kg | Rat | Oral |

| LD50 | 3.7 mg/kg | Dog | Oral |

| Dermal LD50 | 326 mg/kg | Rabbit | Dermal |

| LC50 (8-day dietary) | 447 ppm | Japanese quail | Dietary |

| LC50 (8-day dietary) | 316 ppm | Mourning dove | Dietary |

| LC50 (8-day dietary) | 722 ppm | Mallard duck | Dietary |

Source:[9]

Hazard Statements for 4-Aminopyridine:

-

Fatal if swallowed.

-

Toxic in contact with skin.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Toxic to aquatic life with long-lasting effects.

Source:[10]

Overdose of 4-aminopyridine in humans can lead to a range of symptoms including diaphoresis, neurologic excitability, gastrointestinal effects, and cardiac toxicity.[11]

Analytical Methods

The characterization and quality control of this compound can be performed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Commercial suppliers report purity analysis by HPLC.[3]

-

Spectroscopy: As mentioned earlier, spectral data including ¹³C NMR, ¹⁷O NMR, Transmission IR, and UV-Vis are available for structural elucidation and identification.[4]

Experimental Workflow: General Analytical Characterization

Caption: A general analytical workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a derivative of a pharmacologically significant molecule. However, the publicly available data on the N-oxide itself is sparse. While its physicochemical properties are partially characterized and a single study indicates potential antibacterial activity, there is a clear need for further research to fully elucidate its pharmacological and toxicological profile. Future studies should focus on:

-

Developing and publishing detailed and optimized synthesis and purification protocols.

-

Investigating its mechanism of action, particularly its potential as a potassium channel blocker, and exploring its effects on other cellular signaling pathways.

-

Conducting comprehensive in vitro and in vivo toxicological studies to establish a clear safety profile.

-

Exploring a broader range of potential therapeutic applications beyond its observed antibacterial effects.

This technical guide serves as a foundational document, summarizing the current knowledge on this compound and highlighting the significant opportunities for future research in this area.

References